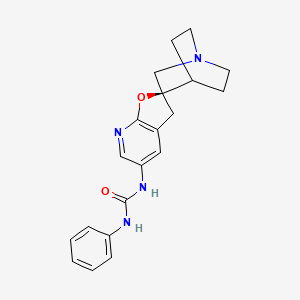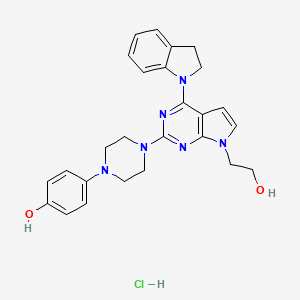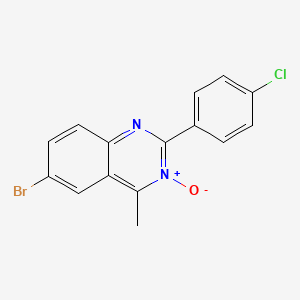
Cox-1/2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-1/2-IN-1 is a compound known for its potent inhibitory effects on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain processes. The inhibition of these enzymes is a key therapeutic approach for managing inflammatory conditions and pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1/2-IN-1 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aryl-4-methylquinazoline 3-oxide with various halogenated compounds. For instance, the 6-bromo and 6-iodo substituted derivatives have shown significant inhibitory effects against cyclooxygenase-1 and cyclooxygenase-2 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cox-1/2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: Halogenated derivatives can be synthesized through substitution reactions involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or iodine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit different levels of inhibitory activity against cyclooxygenase enzymes.
Applications De Recherche Scientifique
Cox-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes involving cyclooxygenase enzymes.
Medicine: Explored as a potential therapeutic agent for managing inflammatory conditions, pain, and cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and pain relievers.
Mécanisme D'action
Cox-1/2-IN-1 exerts its effects by selectively inhibiting the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, thereby alleviating inflammation and pain. The compound targets the active sites of cyclooxygenase-1 and cyclooxygenase-2, blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor with similar anti-inflammatory properties.
Meloxicam: Another selective cyclooxygenase-2 inhibitor used for managing pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor commonly used as an over-the-counter pain reliever.
Uniqueness
Cox-1/2-IN-1 is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 with significant potency. This dual inhibition provides a broader therapeutic effect compared to compounds that selectively inhibit only one of the enzymes .
Propriétés
Formule moléculaire |
C15H10BrClN2O |
|---|---|
Poids moléculaire |
349.61 g/mol |
Nom IUPAC |
6-bromo-2-(4-chlorophenyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10BrClN2O/c1-9-13-8-11(16)4-7-14(13)18-15(19(9)20)10-2-5-12(17)6-3-10/h2-8H,1H3 |
Clé InChI |
RHVOYKDHVFHENK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


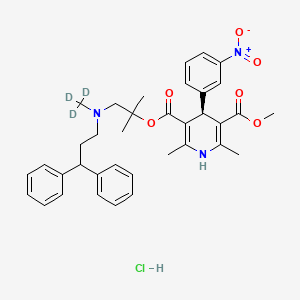
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)

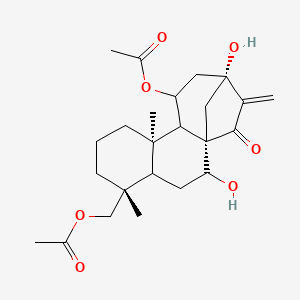
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)

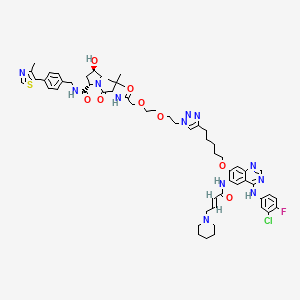

![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

